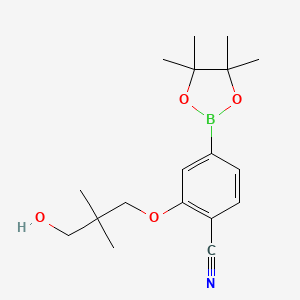
2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C18H26BNO4 and its molecular weight is 331.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with the CAS number 2490666-02-7 and molecular formula C18H26BNO4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 331.2 g/mol
- Chemical Structure : The compound features a benzonitrile core substituted with a dioxaborolane moiety and a hydroxylated branched alkyl chain.
The biological activity of this compound is linked to its ability to modulate cellular processes through interaction with specific biological targets. Preliminary studies suggest that it may influence pathways related to:
- Endoplasmic Reticulum Stress : The compound exhibits properties akin to chemical chaperones that help maintain protein homeostasis under stress conditions. This is particularly relevant in the context of diseases characterized by protein misfolding and aggregation.
Research Findings
-
Vascular Remodeling and Hypertension
- A study investigated the effects of related compounds on vascular smooth muscle cells (VSMCs) under angiotensin II (AngII) stimulation. It was found that chemical chaperones like 3-hydroxy-2-naphthoic acid (3HNA), which shares structural similarities with the target compound, prevented vascular remodeling and hypertension in mice models by inhibiting protein synthesis and the unfolded protein response (UPR) markers in VSMCs .
-
In vitro Studies
- In cultured cells, compounds similar to this compound demonstrated the ability to reduce inflammation and fibrosis markers. These findings suggest potential applications in treating cardiovascular diseases where chronic inflammation is a contributing factor.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds with similar structures:
Propriétés
IUPAC Name |
2-(3-hydroxy-2,2-dimethylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-16(2,11-21)12-22-15-9-14(8-7-13(15)10-20)19-23-17(3,4)18(5,6)24-19/h7-9,21H,11-12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPRNVIJPREAFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














